

Physicochemical and Structural Profiling

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *N*-(4-Fluorobenzyl)-2-methylaniline

CAS No.: 1020963-78-3

Cat. No.: B3341437

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To effectively utilize C₁₄H₁₄FN in drug design, researchers must first understand its fundamental physicochemical properties. The presence of the fluorine atom significantly alters the electron density of the benzyl ring, enhancing metabolic stability and modulating the basicity of the adjacent secondary amine.

Table 1: Quantitative Physicochemical Data for Benzyl[(4-fluorophenyl)methyl]amine

Parameter	Value	Analytical Significance / Source
Molecular Formula	C14H14FN	Defines elemental composition[3].
Molecular Weight	215.27 g/mol	Critical for stoichiometric calculations[3].
Exact Mass	215.1110 Da	Target value for High-Resolution Mass Spectrometry (HRMS)[3].
XLogP3	2.8	Indicates moderate lipophilicity, favorable for cellular permeability[3].
Topological Polar Surface Area	12.0 Å ²	Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential[3].
Boiling Point	309.5 °C (at 760 mmHg)	Dictates the choice of thermal purification methods (e.g., distillation)[5].

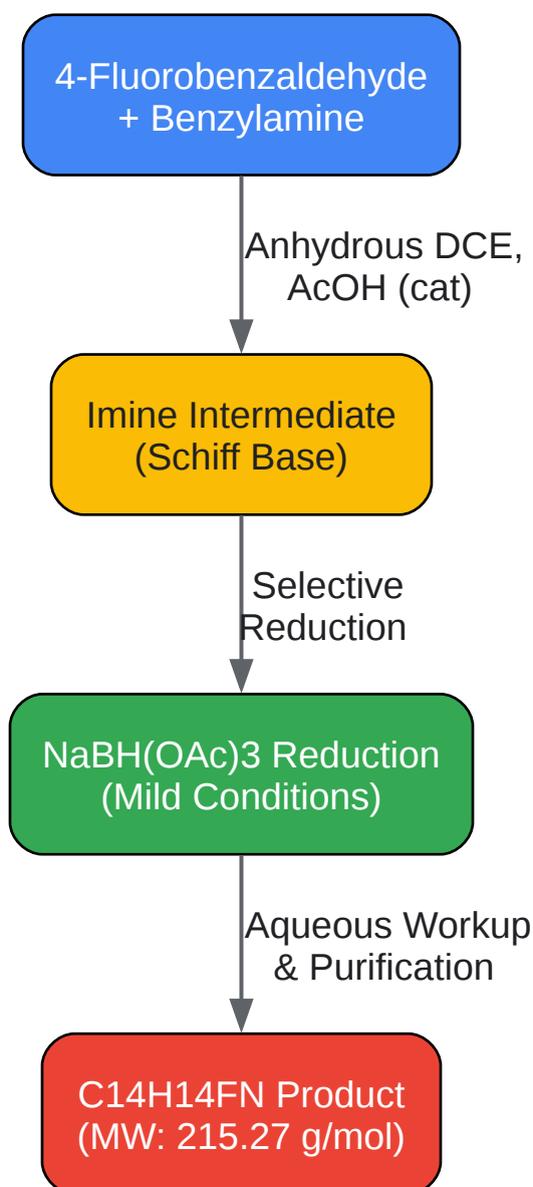
Synthetic Methodologies: Reductive Amination

The most robust method for synthesizing Benzyl[(4-fluorophenyl)methyl]amine is the reductive amination of 4-fluorobenzaldehyde with benzylamine. The protocol below is designed as a self-validating system to ensure high yield and prevent over-reduction.

Protocol 1: Step-by-Step Synthesis of C14H14FN

- Imine Formation: Dissolve 1.0 equivalent of 4-fluorobenzaldehyde and 1.05 equivalents of benzylamine in anhydrous 1,2-dichloroethane (DCE).
 - Causality: DCE is selected over protic solvents (like methanol) to minimize water stabilization, thereby driving the thermodynamic equilibrium toward the Schiff base (imine) intermediate.

- Acid Catalysis: Add 1.2 equivalents of glacial acetic acid.
 - Causality: Mildly acidic conditions (pH ~4-5) protonate the carbonyl oxygen of the aldehyde, enhancing its electrophilicity without fully protonating the amine nucleophile, which would otherwise halt the reaction.
- In-Process Control (Self-Validation Checkpoint): Before proceeding, analyze an aliquot via Thin-Layer Chromatography (TLC).
 - Validation: The complete disappearance of the UV-active aldehyde spot validates that the imine formation is complete. Proceeding without this check risks generating 4-fluorobenzyl alcohol as a major by-product during the reduction phase.
- Reduction: Cool the reaction to 0 °C and add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.
 - Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it highly selective for the protonated iminium ion over any unreacted aldehyde, ensuring a clean conversion.
- Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure.



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Figure 1: Step-by-step reductive amination workflow for synthesizing C₁₄H₁₄FN.

Analytical Characterization and Validation

To guarantee the trustworthiness of the synthesized C₁₄H₁₄FN, orthogonal analytical techniques must be employed.

Protocol 2: LC-MS and NMR Validation

- High-Resolution Mass Spectrometry (HRMS):

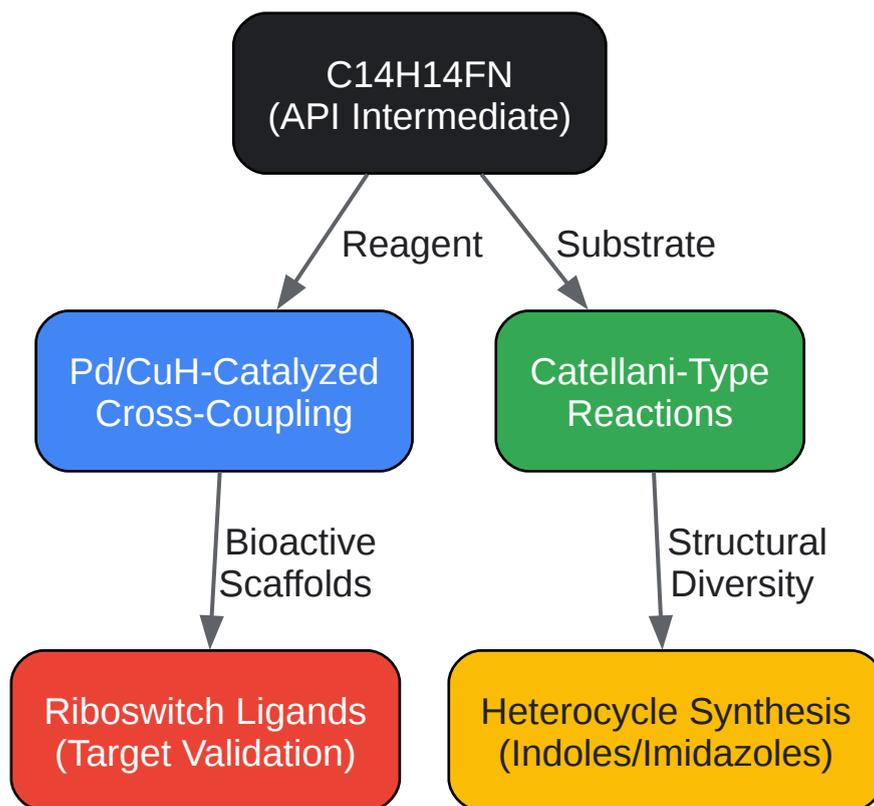
- Method: Inject the sample onto a C18 reverse-phase column using a mobile phase of 0.1% formic acid in water/acetonitrile.
- Causality: Formic acid ensures the secondary amine remains protonated throughout the chromatographic run, preventing peak tailing and maximizing ionization efficiency in the Electrospray Ionization (ESI+) source.
- Validation: The protocol is validated by the detection of the exact[M+H]⁺ adduct at m/z 216.1183[4].
- F Nuclear Magnetic Resonance (NMR):
 - Method: Dissolve the purified product in CDCl₃ and acquire the F spectrum at 376 MHz.
 - Validation: The presence of a single, sharp multiplet at approximately -117.9 ppm validates the structural integrity of the fluorinated aromatic ring[4]. If additional fluorine peaks are observed, it indicates cross-contamination or unwanted defluorination, triggering immediate repurification.

Pharmacological & Advanced Synthetic Applications

The C₁₄H₁₄FN scaffold is not merely an end-product; it is a highly programmable node in drug discovery.

- Transition-Metal Catalysis: The secondary amine of C₁₄H₁₄FN acts as an excellent nucleophile in Pd/CuH-catalyzed reductive cross-coupling reactions with terminal alkenes. This methodology allows for the rapid construction of complex, sterically hindered tertiary amines without the need for harsh alkylating agents[4].
- Heterocycle Synthesis: In Catellani-type reactions, derivatives of this scaffold are used to synthesize highly substituted indoles and dihydroimidazoles, which are privileged structures in oncology and neurology[6].

- Riboswitch Ligands: Fluorinated benzylamines are actively screened as ligands for TPP-sensing and adenine-sensing riboswitches. The fluorine atom provides a critical hydrogen-bond acceptor site that enhances binding affinity within the RNA pocket.



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Figure 2: Logical relationship of C₁₄H₁₄FN in catalytic reactions and drug discovery.

References

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- To cite this document: BenchChem. [Physicochemical and Structural Profiling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3341437#molecular-weight-and-formula-c14h14fn>]

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